molecular formula C12H9F7O B12548982 2-{[4-(Heptafluoropropyl)phenyl]methyl}oxirane CAS No. 144006-68-8

2-{[4-(Heptafluoropropyl)phenyl]methyl}oxirane

Cat. No.: B12548982
CAS No.: 144006-68-8
M. Wt: 302.19 g/mol
InChI Key: CEXDSECOBNBQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(Heptafluoropropyl)phenyl]methyl}oxirane is a chemical compound characterized by the presence of an oxirane ring attached to a phenyl group, which is further substituted with a heptafluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Heptafluoropropyl)phenyl]methyl}oxirane typically involves the reaction of 4-(Heptafluoropropyl)benzyl alcohol with an epoxidizing agent. Common epoxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under mild conditions to prevent the decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Heptafluoropropyl)phenyl]methyl}oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted products depending on the nucleophile used.

Scientific Research Applications

2-{[4-(Heptafluoropropyl)phenyl]methyl}oxirane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[4-(Heptafluoropropyl)phenyl]methyl}oxirane involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The heptafluoropropyl group can influence the reactivity and selectivity of these reactions by stabilizing intermediates or transition states.

Comparison with Similar Compounds

Similar Compounds

    Oxirane, phenyl-: Similar structure but lacks the heptafluoropropyl group.

    Oxirane, methyl-: Contains a methyl group instead of a phenyl group.

    2-Phenyloxirane: Similar structure but without the heptafluoropropyl substitution.

Uniqueness

2-{[4-(Heptafluoropropyl)phenyl]methyl}oxirane is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique interactions in chemical and biological systems.

Properties

CAS No.

144006-68-8

Molecular Formula

C12H9F7O

Molecular Weight

302.19 g/mol

IUPAC Name

2-[[4-(1,1,2,2,3,3,3-heptafluoropropyl)phenyl]methyl]oxirane

InChI

InChI=1S/C12H9F7O/c13-10(14,11(15,16)12(17,18)19)8-3-1-7(2-4-8)5-9-6-20-9/h1-4,9H,5-6H2

InChI Key

CEXDSECOBNBQNX-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=CC=C(C=C2)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.